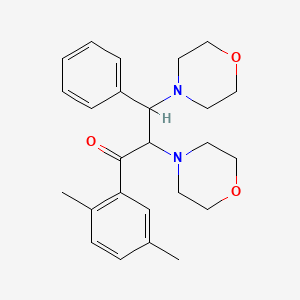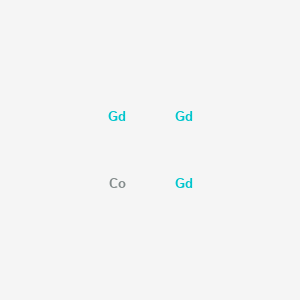
Cobalt--gadolinium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–gadolinium (1/3) is a compound that combines the properties of cobalt and gadolinium. Both elements belong to the transition metals and rare earth metals, respectively, and exhibit unique magnetic, luminescent, and catalytic properties.
準備方法
Synthetic Routes and Reaction Conditions: Cobalt–gadolinium (1/3) can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and co-precipitation. One common approach involves the sol-gel method, where cobalt and gadolinium precursors are mixed in a solution, followed by gelation and sintering at high temperatures (around 1100°C). This method ensures the uniform distribution of cobalt and gadolinium ions within the matrix .
Industrial Production Methods: Industrial production of cobalt–gadolinium (1/3) typically involves large-scale sol-gel processes or hydrothermal synthesis. These methods are preferred due to their scalability and ability to produce high-purity materials. The reaction conditions, such as temperature, pH, and precursor concentration, are carefully controlled to achieve the desired composition and properties .
化学反応の分析
Types of Reactions: Cobalt–gadolinium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, cobalt ions in the compound can participate in redox reactions, while gadolinium ions can engage in coordination chemistry with different ligands .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–gadolinium (1/3) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt oxides, while reduction reactions can produce metallic cobalt. Substitution reactions can lead to the formation of various cobalt and gadolinium complexes .
科学的研究の応用
Cobalt–gadolinium (1/3) has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including carbon-carbon coupling and oxidation reactions. Its unique catalytic properties make it valuable in the synthesis of pharmaceuticals and fine chemicals .
Biology: In biology, cobalt–gadolinium (1/3) is explored for its potential use in imaging techniques, such as MRI. Gadolinium’s paramagnetic properties enhance the contrast in MRI scans, making it useful for medical diagnostics .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications, including targeted drug delivery and cancer treatment. The magnetic properties of cobalt and gadolinium allow for precise targeting and controlled release of therapeutic agents .
Industry: In industry, cobalt–gadolinium (1/3) is used in the production of luminescent materials, such as light-emitting diodes (LEDs) and scintillators. Its luminescent properties make it suitable for various display and lighting applications .
作用機序
The mechanism of action of cobalt–gadolinium (1/3) involves its interaction with molecular targets and pathways. In MRI, gadolinium enhances the contrast by shortening the relaxation times of nearby water protons, thereby improving the visibility of tissues and abnormalities. In catalytic reactions, cobalt ions facilitate the activation of substrates and promote the formation of desired products through redox and coordination chemistry .
類似化合物との比較
Cobalt–gadolinium (1/3) can be compared with other similar compounds, such as:
Iron–gadolinium (1/3): Iron–gadolinium (1/3) shares similar magnetic properties but differs in its catalytic and luminescent behavior. Iron-based compounds are often used in magnetic applications but may not exhibit the same luminescent properties as cobalt–gadolinium (1/3) .
Nickel–gadolinium (1/3): Nickel–gadolinium (1/3) also exhibits magnetic properties but has different chemical reactivity and catalytic applications. Nickel-based compounds are commonly used in hydrogenation reactions and electrochemical applications .
Yttrium–gadolinium (1/3): Yttrium–gadolinium (1/3) is another similar compound with distinct luminescent properties. Yttrium-based compounds are often used in phosphors and scintillators for display and imaging applications .
特性
CAS番号 |
12016-76-1 |
|---|---|
分子式 |
CoGd3 |
分子量 |
530.7 g/mol |
IUPAC名 |
cobalt;gadolinium |
InChI |
InChI=1S/Co.3Gd |
InChIキー |
UDQHWBIHJGHERZ-UHFFFAOYSA-N |
正規SMILES |
[Co].[Gd].[Gd].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)

![(3aS,7aS)-2-phenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaborole](/img/structure/B14724196.png)

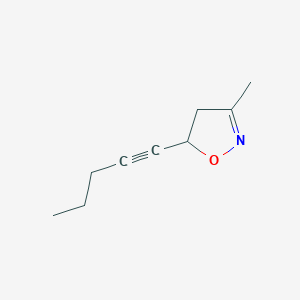
![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)

![Ethyl 2-({2-cyano-3-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14724254.png)
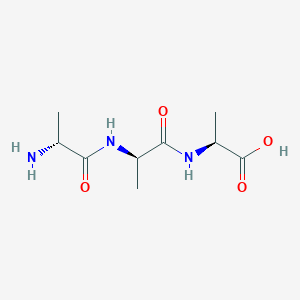
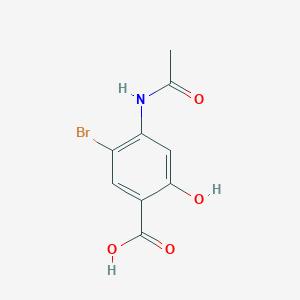
![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[1-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]sulfanylpropanamide](/img/structure/B14724270.png)
